Tetrapotassium ethylenediaminetetraacetate
Overview
Description
Tetrapotassium ethylenediaminetetraacetate (K4EDTA) is a chelating agent that is widely used in various scientific research applications. It is a water-soluble compound that can bind and remove metal ions from solutions. K4EDTA is often used in laboratory experiments to prevent metal ion interference in analytical procedures.
Mechanism Of Action
Tetrapotassium ethylenediaminetetraacetate works by binding to metal ions through its four carboxylic acid groups and two amine groups. The resulting complex is highly stable and can be easily removed from the solution. Tetrapotassium ethylenediaminetetraacetate has a high affinity for metal ions, and it can effectively remove a wide range of metal ions from solutions.
Biochemical And Physiological Effects
Tetrapotassium ethylenediaminetetraacetate has no known biochemical or physiological effects on humans or animals. It is considered to be non-toxic and safe for use in laboratory experiments. However, it is important to handle Tetrapotassium ethylenediaminetetraacetate with care and to follow proper safety protocols when working with the compound.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Tetrapotassium ethylenediaminetetraacetate in lab experiments is its ability to chelate metal ions effectively. This property makes it an excellent tool for preventing metal ion interference in analytical procedures. Tetrapotassium ethylenediaminetetraacetate is also highly soluble in water, making it easy to use in a laboratory setting.
One of the limitations of using Tetrapotassium ethylenediaminetetraacetate is that it can also chelate metal ions that are essential for biological processes. Therefore, it is important to use Tetrapotassium ethylenediaminetetraacetate carefully and only when necessary to prevent interference with biological processes.
Future Directions
There are several future directions for the use of Tetrapotassium ethylenediaminetetraacetate in scientific research. One direction is the development of new chelating agents that are more selective for specific metal ions. Another direction is the use of Tetrapotassium ethylenediaminetetraacetate in the treatment of heavy metal poisoning. Tetrapotassium ethylenediaminetetraacetate has been shown to be effective in removing heavy metal ions from the body, and further research could lead to the development of new treatments for heavy metal poisoning.
Conclusion:
In conclusion, Tetrapotassium ethylenediaminetetraacetate is a widely used chelating agent in scientific research applications. It is synthesized by reacting EDTA with KOH and is highly soluble in water. Tetrapotassium ethylenediaminetetraacetate works by binding to metal ions and is effective in preventing metal ion interference in analytical procedures. It has no known biochemical or physiological effects and is considered to be non-toxic. While Tetrapotassium ethylenediaminetetraacetate has several advantages in lab experiments, it is important to use it carefully to prevent interference with biological processes. There are several future directions for the use of Tetrapotassium ethylenediaminetetraacetate in scientific research, including the development of new chelating agents and the use of Tetrapotassium ethylenediaminetetraacetate in the treatment of heavy metal poisoning.
Scientific Research Applications
Tetrapotassium ethylenediaminetetraacetate is widely used in scientific research applications, particularly in the field of analytical chemistry. It is used to chelate metal ions in solutions, preventing them from interfering with analytical procedures. Tetrapotassium ethylenediaminetetraacetate is also used in the preparation of biological samples for analysis, where it is used to remove metal ions that could interfere with the analysis.
properties
IUPAC Name |
tetrapotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.4K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBRFIUYUGTUGG-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12K4N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60-00-4 (Parent) | |
Record name | Potassium ethylenediaminetetraacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007379273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3036442 | |
Record name | Tetrapotassium ethylenediaminetetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3036442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, potassium salt (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, potassium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tetrapotassium ethylenediaminetetraacetate | |
CAS RN |
5964-35-2, 7379-27-3 | |
Record name | EDTA tetrapotassium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005964352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium ethylenediaminetetraacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007379273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, potassium salt (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, potassium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrapotassium ethylenediaminetetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3036442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-ethylenebis[N-(carboxymethyl)aminoacetic] acid, potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetrapotassium ethylenediaminetetraacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EDETATE TETRAPOTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TTL387KW9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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